molecular formula C23H25N3O4 B286261 2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide

2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide

Katalognummer B286261
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: RWGPCWXYIWSCRK-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide, also known as IBU, is a synthetic compound that has been widely used in scientific research. IBU is a member of the imidazolidinone family and is a potent inhibitor of protein tyrosine phosphatases (PTPs).

Wirkmechanismus

2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide inhibits PTP activity by binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This leads to the accumulation of phosphorylated proteins, which can activate downstream signaling pathways and promote cellular responses. 2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide has been shown to selectively inhibit certain PTPs, such as PTP1B and TCPTP, while sparing others, such as SHP-1 and SHP-2.
Biochemical and Physiological Effects:
2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide has been demonstrated to inhibit cell proliferation, induce apoptosis, and suppress tumor growth. In diabetic animal models, 2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity. Additionally, 2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide has been shown to have anti-inflammatory effects in animal models of autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity towards certain PTPs. However, 2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide has some limitations, including its potential toxicity and the lack of a clear understanding of its off-target effects. Additionally, 2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide's inhibitory effects on PTPs may not be applicable to all cellular signaling pathways, and its effects may vary depending on the cell type and disease state.

Zukünftige Richtungen

There are several future directions for 2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide research, including the identification of its off-target effects and the development of more selective PTP inhibitors. Additionally, 2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide's potential therapeutic applications in various diseases, such as cancer and diabetes, warrant further investigation. Finally, the elucidation of 2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide's mechanism of action and its effects on cellular signaling pathways will provide valuable insights into the role of PTPs in disease pathogenesis.

Synthesemethoden

2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-isobutoxybenzaldehyde with 2,5-dioxoimidazolidine-1-acetic acid, followed by the reaction of the resulting product with 4-methylphenylamine. The final product is obtained through purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide has been extensively used in scientific research due to its potent inhibitory effects on PTPs. PTPs are a family of enzymes that play a crucial role in regulating cellular signaling pathways. Dysregulation of PTP activity has been implicated in the development of various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, 2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in these diseases.

Eigenschaften

Molekularformel

C23H25N3O4

Molekulargewicht

407.5 g/mol

IUPAC-Name

N-(4-methylphenyl)-2-[(4E)-4-[[4-(2-methylpropoxy)phenyl]methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C23H25N3O4/c1-15(2)14-30-19-10-6-17(7-11-19)12-20-22(28)26(23(29)25-20)13-21(27)24-18-8-4-16(3)5-9-18/h4-12,15H,13-14H2,1-3H3,(H,24,27)(H,25,29)/b20-12+

InChI-Schlüssel

RWGPCWXYIWSCRK-UDWIEESQSA-N

Isomerische SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(C)C)/NC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OCC(C)C)NC2=O

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OCC(C)C)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.